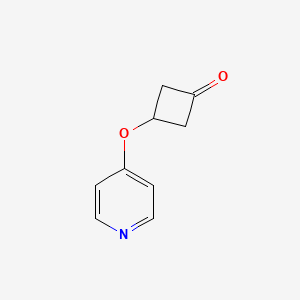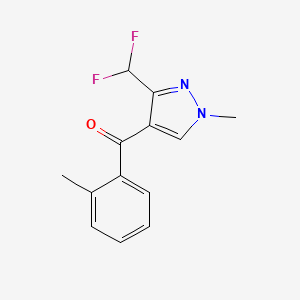
3-(difluoromethyl)-1-methyl-4-(2-methylbenzoyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(difluoromethyl)-1-methyl-4-(2-methylbenzoyl)-1H-pyrazole is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group, a methyl group, and a 2-methylbenzoyl group attached to a pyrazole ring. The unique structural features of this compound make it a valuable subject for studies in chemistry, biology, medicine, and industry.
準備方法
The synthesis of 3-(difluoromethyl)-1-methyl-4-(2-methylbenzoyl)-1H-pyrazole involves several steps, including the formation of the pyrazole ring and the introduction of the difluoromethyl and 2-methylbenzoyl groups. One common synthetic route involves the reaction of 3-(difluoromethyl)pyrazole with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the consistent production of high-quality material.
化学反応の分析
3-(difluoromethyl)-1-methyl-4-(2-methylbenzoyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the methyl groups, converting them to carboxylic acids or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the carbonyl group in the 2-methylbenzoyl moiety to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethyl group. Common reagents for these reactions include nucleophiles such as amines or thiols, which can replace the fluorine atoms.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
3-(difluoromethyl)-1-methyl-4-(2-methylbenzoyl)-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in the development of new materials and catalysts.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may act as an inhibitor of specific enzymes or receptors, offering potential treatments for various diseases.
Industry: In industrial applications, the compound is used in the development of new polymers, coatings, and other materials. .
作用機序
The mechanism of action of 3-(difluoromethyl)-1-methyl-4-(2-methylbenzoyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. By blocking these enzymes, the compound can modulate cellular processes and potentially treat diseases such as cancer .
類似化合物との比較
3-(difluoromethyl)-1-methyl-4-(2-methylbenzoyl)-1H-pyrazole can be compared with other similar compounds, such as:
4-(trifluoromethyl)benzaldehyde: This compound also contains a fluorinated group and a benzoyl moiety, but with different substitution patterns.
3-(difluoromethyl)-2-methyl-4-(trifluoromethyl)benzoyl chloride: This compound has both difluoromethyl and trifluoromethyl groups, making it highly reactive and useful in various chemical transformations.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both difluoromethyl and 2-methylbenzoyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C13H12F2N2O |
|---|---|
分子量 |
250.24 g/mol |
IUPAC名 |
[3-(difluoromethyl)-1-methylpyrazol-4-yl]-(2-methylphenyl)methanone |
InChI |
InChI=1S/C13H12F2N2O/c1-8-5-3-4-6-9(8)12(18)10-7-17(2)16-11(10)13(14)15/h3-7,13H,1-2H3 |
InChIキー |
ZHIIYSWITHFGGU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C(=O)C2=CN(N=C2C(F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


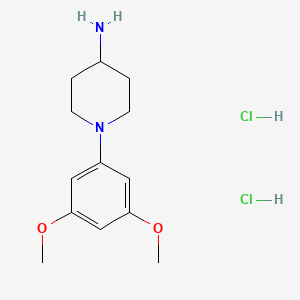
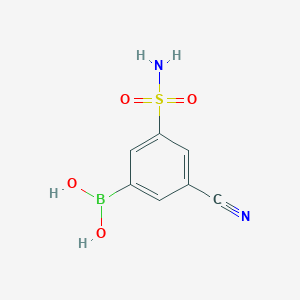
![1-Phenyl-2-[4-(propan-2-yl)phenyl]ethane-1,2-dione](/img/structure/B13460630.png)
![1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one dihydrochloride](/img/structure/B13460636.png)
![{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazinehydrochloride](/img/structure/B13460646.png)
![3-(4,4,4-Trifluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13460658.png)
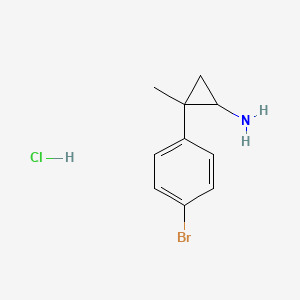
![1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13460670.png)
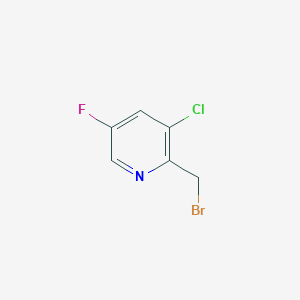
![5-(Difluoromethyl)spiro[2.3]hexan-5-amine](/img/structure/B13460680.png)
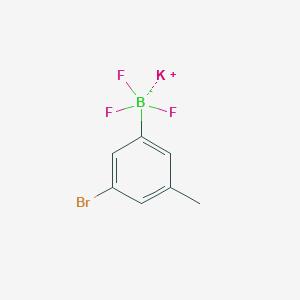
![rac-tert-butylN-[(1R,3S)-3-(aminomethyl)-2,2-difluorocyclopropyl]carbamatehydrochloride,cis](/img/structure/B13460686.png)
![6-bromo-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13460689.png)
